![molecular formula C14H18N3O2+ B11717075 4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムは、ピリジニウム環、カルバモイル基、およびジプロプ-2-エン-1-イルアミノ置換基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムの合成は、通常、多段階の有機反応を含みます。一般的な方法の1つは、ピリジン誘導体を、制御された条件下でカルバモイルクロリドとジプロプ-2-エン-1-イルアミンと反応させることです。反応は通常、不活性雰囲気中で行われ、望ましくない副反応を防ぎます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に行う場合があります。連続フローリアクターと自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、高純度の化合物が得られます。
化学反応の分析
反応の種類
4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、ピリジニウム環またはカルバモイル基で起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換されたピリジニウム誘導体の生成。
科学研究への応用
4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムは、科学研究においていくつかの用途があります。
化学: 有機合成および触媒における試薬として使用されます。
生物学: 酵素阻害剤または生物学的受容体のリガンドとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
工業: 高度な材料や化学センサーの開発に利用されています。
科学的研究の応用
4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムの作用機序は、特定の分子標的との相互作用を含みます。この化合物は酵素や受容体に結合して、それらの活性を変化させ、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害やシグナル伝達経路の調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
- 4-カルバモイル-1-(ドデシルオキシカルボニルメチル)ピリジニウムクロリド
- 4-カルバモイル-1-(デシルオキシカルボニルメチル)ピリジニウムクロリド
- 4-カルバモイル-1-(ヘキサデシルオキシカルボニルメチル)ピリジニウムクロリド
独自性
4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムは、その特定の構造的特徴により、独自の化学的および生物学的特性を付与されます。そのジプロプ-2-エン-1-イルアミノ置換基は、他の類似の化合物と区別されており、独自の反応性と用途をもたらす可能性があります。
この記事は、4-カルバモイル-1-[2-(ジプロプ-2-エン-1-イルアミノ)-2-オキソエチル]ピリジニウムについて、その調製方法、化学反応、科学研究への応用、作用機序、および類似の化合物との比較を網羅した包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
- 4-Carbamoyl-1-(dodecyloxycarbonylmethyl)pyridinium chloride
- 4-Carbamoyl-1-(decyloxycarbonylmethyl)pyridinium chloride
- 4-Carbamoyl-1-(hexadecyloxycarbonylmethyl)pyridinium chloride
Uniqueness
4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diprop-2-en-1-ylamino substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H18N3O2+ |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
1-[2-[bis(prop-2-enyl)amino]-2-oxoethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-17(8-4-2)13(18)11-16-9-5-12(6-10-16)14(15)19/h3-6,9-10H,1-2,7-8,11H2,(H-,15,19)/p+1 |
InChIキー |
CXKVBMKLCIBTEU-UHFFFAOYSA-O |
正規SMILES |
C=CCN(CC=C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)

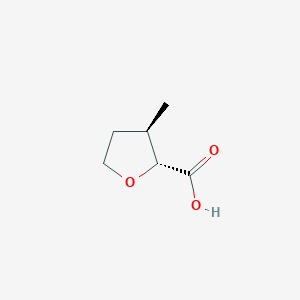

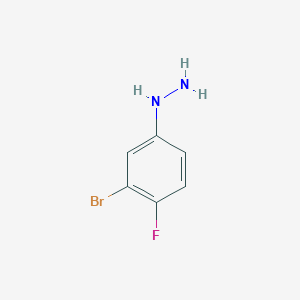
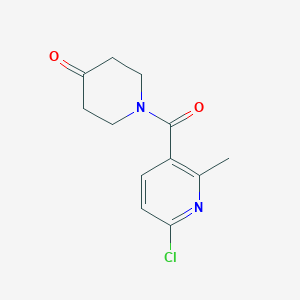
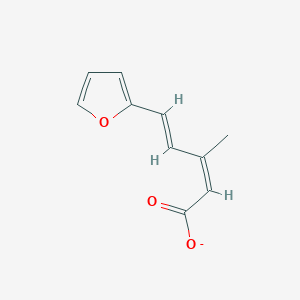

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
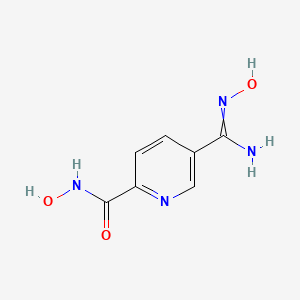
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
